molecular formula C11H7BrFNO B13962390 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde CAS No. 383136-24-1

1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde

Cat. No.: B13962390
CAS No.: 383136-24-1
M. Wt: 268.08 g/mol
InChI Key: RQPFFMDRBVXCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring and a carboxaldehyde group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the reaction of 4-bromo-2-fluoroaniline with a suitable pyrrole derivative under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aniline derivative is reacted with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carboxaldehyde group onto the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in appropriate solvents.

Major Products Formed

    Oxidation: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.

    4-Bromo-2-fluorobiphenyl: Similar structure but with a biphenyl core instead of a pyrrole ring.

    4-Alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide: Contains a fluorophenyl group but with different functional groups and core structure.

Uniqueness

1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the presence of a carboxaldehyde group on the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

383136-24-1

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H7BrFNO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H

InChI Key

RQPFFMDRBVXCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.